N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as CI-994, is a small molecule that has shown potential as an anticancer agent. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been extensively studied for their ability to inhibit the activity of HDAC enzymes and promote the expression of tumor suppressor genes.
Mechanism of Action
N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, leading to the repression of tumor suppressor genes. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to the expression of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation of leukemia cells, leading to a decrease in their tumorigenic potential. This compound has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it has shown potent anticancer effects in vitro and in vivo. It has also been shown to enhance the activity of other anticancer agents when used in combination. However, one limitation of this compound is that it has shown toxicity in some animal studies, potentially limiting its clinical use.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other agents. Another direction is to study its potential in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanisms underlying its toxicity and to develop strategies to minimize it.
Scientific Research Applications
N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast cancer, and prostate cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin, when used in combination.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2-chlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-23(27(25,26)17-7-3-2-4-8-17)16-13-11-15(12-14-16)20(24)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEAZYJHPURRHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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